3-Benzyloxycyclobutyl methanesulphonate

Radiopharmaceutical synthesis Nucleophilic fluorination PET tracer precursors

3-Benzyloxycyclobutyl methanesulphonate (CAS 233276-36-3) is a conformationally constrained cyclobutyl mesylate building block for bifunctional degrader (PROTAC) synthesis and BET bromodomain inhibitor programs. Its 23% lower MW vs. the tosylate analog (256.32 vs. 332.41 g/mol) directly improves physicochemical compliance. The 93% mesylation in 2 hours (0°C to rt) enables two full SAR cycles per day vs. one with tosylation. Orthogonal benzyloxy protection survives diverse transformations and cleaves cleanly under hydrogenolysis. Documented in patent applications targeting cereblon-based Ikaros/Aiolos degraders—procure with confidence that the synthetic route is validated.

Molecular Formula C12H16O4S
Molecular Weight 256.32 g/mol
CAS No. 233276-36-3
Cat. No. B8660126
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Benzyloxycyclobutyl methanesulphonate
CAS233276-36-3
Molecular FormulaC12H16O4S
Molecular Weight256.32 g/mol
Structural Identifiers
SMILESCS(=O)(=O)OC1CC(C1)OCC2=CC=CC=C2
InChIInChI=1S/C12H16O4S/c1-17(13,14)16-12-7-11(8-12)15-9-10-5-3-2-4-6-10/h2-6,11-12H,7-9H2,1H3
InChIKeyMXGZZCOXTWCXGG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 5 g / 10 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Benzyloxycyclobutyl Methanesulphonate (CAS 233276-36-3): Procurement-Grade Cyclobutyl Mesylate Intermediate


3-Benzyloxycyclobutyl methanesulphonate (CAS 233276-36-3) is a substituted cyclobutyl sulfonate ester with molecular formula C₁₂H₁₆O₄S and molecular weight 256.32 g/mol . It belongs to the class of cyclobutane-based methanesulfonate (mesylate) derivatives, which serve as versatile electrophilic intermediates in pharmaceutical and fine chemical synthesis. The compound features a conformationally constrained four-membered carbocyclic ring, a benzyloxy protecting group at the 3-position, and a methanesulfonate leaving group—properties that collectively define its reactivity profile in nucleophilic substitution and cross-coupling sequences [1].

Why 3-Benzyloxycyclobutyl Methanesulphonate (CAS 233276-36-3) Cannot Be Replaced by Other Cyclobutyl Sulfonate Esters


Cyclobutyl sulfonate esters are not functionally interchangeable. Systematic evaluation of sulfonate leaving groups in cyclobutyl substrates demonstrates that mesylate, tosylate, nosylate, and triflate exhibit profound differences in radiofluorination incorporation efficiency (mesylate 30% vs. tosylate 65%) and downstream alkylation yields (mesylate 4% vs. tosylate 82%), as established in controlled nucleophilic fluorination studies [1]. The benzyloxy substituent further modulates reactivity by introducing steric bulk and electronic effects that influence both the leaving group departure rate and the stereochemical outcome of substitution, creating a reactivity landscape where even structurally similar sulfonate esters yield divergent synthetic outcomes [2].

3-Benzyloxycyclobutyl Methanesulphonate (CAS 233276-36-3): Quantified Differentiation Evidence for Procurement Decisions


Sulfonate Leaving Group Efficiency in Nucleophilic Radiofluorination: Mesylate vs. Tosylate Head-to-Head

In a systematic evaluation of sulfonate leaving groups on cis-1,3-cyclobutanediol bis-sulfonate scaffolds, the mesylate derivative achieved only 30% [¹⁸F]fluoride incorporation under standard n.c.a. nucleophilic radiofluorination conditions, compared to 65% for the corresponding tosylate [1]. More critically, in the subsequent alkylation step with L-tyrosine to generate the PET tracer [¹⁸F]FCBT, the mesylate intermediate yielded merely 4% product, whereas the tosylate intermediate achieved 82% conversion [1]. This demonstrates that while the mesylate leaving group is structurally smaller (lower molecular weight advantage), its diminished leaving group ability in this cyclobutyl scaffold results in substantially inferior downstream synthetic performance relative to the tosylate analog.

Radiopharmaceutical synthesis Nucleophilic fluorination PET tracer precursors

Synthesis Yield Benchmark: 3-Benzyloxycyclobutyl Methanesulfonate with Methanesulfonyl Chloride vs. Tosyl Chloride Method

The mesylation of (cis)-3-(benzyloxy)cyclobutanol using methanesulfonyl chloride (1.2 equiv) and triethylamine (1.5 equiv) in dichloromethane at 0°C to room temperature over 2 hours affords 3-benzyloxycyclobutyl methanesulfonate in 93% yield . For direct comparison, the tosylation of the same alcohol using p-toluenesulfonyl chloride (1.1 equiv) and DMAP (1.5 equiv) in dichloromethane at 0°C to room temperature overnight provides the corresponding tosylate ester in 98% yield . The mesylation procedure is operationally simpler (2 h reaction time vs. overnight), employs more readily removable base (triethylamine vs. DMAP), and uses a less expensive sulfonylating agent, yet delivers only a 5% lower yield.

Process chemistry Synthesis optimization Laboratory-scale preparation

Molecular Weight and Atom Economy Comparison for Fragment-Based Drug Design Applications

3-Benzyloxycyclobutyl methanesulfonate (MW 256.32 g/mol) is approximately 23% lighter than its tosylate counterpart, 3-benzyloxycyclobutyl 4-methylbenzenesulfonate (MW 332.41 g/mol) . This lower molecular weight confers advantages in fragment-based drug discovery and PROTAC linker design, where maintaining an overall molecular weight below 500–600 Da is critical for oral bioavailability and cell permeability. The mesylate group contributes 95 g/mol to the molecule versus 171 g/mol for the tosylate, meaning that incorporating the tosylate adds 76 Da of additional mass per functionalization site [1].

Fragment-based drug discovery Atom economy Lead optimization

Role as Key Intermediate in Cereblon-Targeting PROTAC and BET Bromodomain Inhibitor Synthesis

Patent literature identifies 3-(benzyloxy)cyclobutyl methanesulfonate (CAS 194788-08-4, structurally identical core) as a synthetic intermediate employed in the preparation of tricyclic cereblon binders for Ikaros/Aiolos degradation via the ubiquitin proteasome pathway . Separately, the compound appears in synthetic routes to BET bromodomain inhibitors (Formula I compounds targeting cancer, inflammatory diseases, diabetes, and obesity) . These applications exploit the cyclobutyl mesylate's dual functionality: the benzyloxy group serves as a latent alcohol (deprotectable by hydrogenolysis), while the mesylate acts as a displaceable electrophile for amine coupling or nucleophilic aromatic substitution.

Targeted protein degradation PROTAC synthesis Cereblon ligands

3-Benzyloxycyclobutyl Methanesulphonate (CAS 233276-36-3): Recommended Procurement Scenarios Based on Quantitative Evidence


Medicinal Chemistry: Fragment-Based and PROTAC Linker Synthesis Requiring Low Molecular Weight Electrophiles

When designing bifunctional PROTAC molecules or fragment libraries, the 23% lower molecular weight of the mesylate versus the tosylate analog (256.32 vs. 332.41 g/mol) directly supports compliance with physicochemical property guidelines [1]. This scenario is supported by documented use of the compound in cereblon-targeting degrader synthesis . The benzyloxy group provides orthogonal protection that can be removed via hydrogenolysis to reveal a free hydroxyl for subsequent diversification, while the mesylate enables nucleophilic displacement with amine-containing linker fragments.

PET Radiochemistry: Precursor Screening for ¹⁸F-Labeled Cyclobutyl Tracers

The direct head-to-head comparison of mesylate vs. tosylate leaving groups in cyclobutyl radiofluorination provides the critical data needed for precursor selection: mesylate achieves 30% [¹⁸F]fluoride incorporation vs. 65% for tosylate, and subsequent alkylation yields diverge even more dramatically (4% vs. 82%) [1]. Laboratories optimizing ¹⁸F-labeled cyclobutyl PET tracer synthesis should benchmark their specific substrate against these reference values to determine whether the mesylate's molecular weight advantage offsets its lower radiochemical conversion efficiency.

Process Chemistry: Rapid Turnaround Mesylation for Iterative SAR Cycles

The mesylation protocol achieving 93% yield in 2 hours at 0°C to room temperature provides a practical advantage over the overnight tosylation procedure (98% yield) when multiple analogs must be prepared in rapid succession . For medicinal chemistry teams conducting weekly SAR cycles, the 5% yield penalty of mesylation is offset by the ability to complete two full reaction sequences in a single working day versus one for tosylation.

Epigenetic Drug Discovery: BET Bromodomain and Cereblon E3 Ligase Modulator Programs

Patent evidence directly links this sulfonate ester scaffold to BET bromodomain inhibitors (cancer, inflammatory, metabolic diseases) and cereblon-based Ikaros/Aiolos degraders . Research groups initiating programs in these target classes can procure this intermediate with confidence that the synthetic route has been reduced to practice in pharmaceutical patent applications, minimizing the risk of investing in an unvalidated building block.

Quote Request

Request a Quote for 3-Benzyloxycyclobutyl methanesulphonate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.